Benzo[b]thiophene, 2-iodo-6-methoxy-
Overview
Description
Benzo[b]thiophene, 2-iodo-6-methoxy- is an aromatic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This specific compound is characterized by the presence of an iodine atom at the 2-position and a methoxy group at the 6-position of the benzothiophene ring. Benzothiophenes are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
The synthesis of Benzo[b]thiophene, 2-iodo-6-methoxy- can be achieved through various synthetic routes. One common method involves the Pd(II)-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene, followed by electrophilic cyclization . The reaction conditions typically involve the use of palladium catalysts, such as PdCl2(PPh3)2, and bases like triethylamine in solvents such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Chemical Reactions Analysis
Benzo[b]thiophene, 2-iodo-6-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 2-position can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling, where boronic acids or esters are used as reagents.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the thiophene ring using reducing agents like lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 2-phenyl-6-methoxybenzo[b]thiophene .
Scientific Research Applications
Benzo[b]thiophene, 2-iodo-6-methoxy- has several scientific research applications:
Medicinal Chemistry: Benzothiophene derivatives are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The presence of the iodine and methoxy groups can enhance the compound’s biological activity and selectivity.
Materials Science: Benzothiophenes are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: This compound serves as a versatile intermediate in the synthesis of more complex molecules, enabling the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism of action of Benzo[b]thiophene, 2-iodo-6-methoxy- depends on its specific application. In medicinal chemistry, benzothiophene derivatives often interact with biological targets such as enzymes, receptors, and ion channels. The methoxy group can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the iodine atom can participate in halogen bonding or act as a leaving group in substitution reactions .
Comparison with Similar Compounds
Benzo[b]thiophene, 2-iodo-6-methoxy- can be compared with other benzothiophene derivatives such as:
Benzo[b]thiophene, 2-bromo-6-methoxy-: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity due to the different halogen.
Benzo[b]thiophene, 2-chloro-6-methoxy-: Contains a chlorine atom, which is smaller and less reactive than iodine, potentially leading to different chemical and biological properties.
Benzo[b]thiophene, 2-iodo-5-methoxy-: The methoxy group is at the 5-position instead of the 6-position, which can affect the compound’s electronic properties and reactivity.
These comparisons highlight the uniqueness of Benzo[b]thiophene, 2-iodo-6-methoxy- in terms of its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
2-iodo-6-methoxy-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IOS/c1-11-7-3-2-6-4-9(10)12-8(6)5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSIHRTURIDCQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(S2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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